molecular formula C10H9NO3S B8033496 1-(benzenesulfonyl)-1H-pyrrol-2-ol

1-(benzenesulfonyl)-1H-pyrrol-2-ol

Cat. No.: B8033496
M. Wt: 223.25 g/mol
InChI Key: HLMABIBGYDMDTJ-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-1H-pyrrol-2-ol is a heterocyclic compound featuring a pyrrole ring substituted with a benzenesulfonyl group at the 1-position and a hydroxyl group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis. The compound is synthesized via sulfonylation of pyrrole derivatives, as evidenced by its role in forming organozinc intermediates like [1-(benzenesulfonyl)-1H-pyrrol-2-yl]ZnCl, which are critical in cross-coupling reactions to generate quinoxaline derivatives (e.g., compound 58 in ) . Its purity is reported as 95% (CAS: 1881291-09-3), with applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c12-10-7-4-8-11(10)15(13,14)9-5-2-1-3-6-9/h1-8,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMABIBGYDMDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-1H-pyrrol-2-ol typically involves the reaction of pyrrole with benzenesulfonyl chloride in the presence of a base. The reaction is carried out under mild conditions, often using solvents like dichloromethane or acetonitrile. The base, such as triethylamine or pyridine, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-1H-pyrrol-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of sulfonamide derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, alcohols; reactions are facilitated by bases such as triethylamine or pyridine.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzenesulfonyl)-1H-pyrrol-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-1H-pyrrol-2-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Halogenated Derivatives

  • 1-(Benzenesulfonyl)-2-chloro-1H-pyrrole (YF-5592): Replacing the hydroxyl group with chlorine increases electrophilicity, enhancing reactivity in nucleophilic substitutions. This derivative shows 95% purity and is used in synthesizing more complex heterocycles .

Heterocycle-Modified Analogues

  • 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride : Substituting pyrrole with pyrazole introduces a second nitrogen atom, increasing polarity and melting point (76.5–78.5°C). This compound is a key reagent in sulfonamide synthesis .
  • Benzimidazole sulfonyl derivatives (e.g., compounds 3q and 3r in ): Replacing pyrrole with benzimidazole creates rigid, planar structures. NMR data (δ 2.22–8.21 ppm) reveal distinct electronic environments due to dimethylaminomethyl and methoxy substituents .

Physicochemical Properties

Compound Purity Melting Point (°C) Key Feature Reference
1-(Benzenesulfonyl)-1H-pyrrol-2-ol 95% Not reported Hydroxyl group enhances H-bonding
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride 97% 76.5–78.5 High thermal stability
Diethyl phosphonate derivative () N/A N/A Monoclinic crystal system (β = 95.5°)

Spectroscopic and Electronic Features

  • Benzimidazole derivatives (): Methoxy substituents resonate at δ 3.73–3.91 ppm, while aromatic protons appear upfield (δ 6.54–8.21 ppm) due to conjugation with sulfonyl groups .

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